2-Methoxy-6-(trifluoromethyl)benzoic acid

概要

説明

Synthesis Analysis

The synthesis of compounds related to 2-Methoxy-6-(trifluoromethyl)benzoic acid often involves condensation reactions, as demonstrated by the synthesis of a related compound through the reaction of 4-hydroxy-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-2-one with 2-methoxylbenzoyl chloride. This process is characterized by the formation of a conjugated system indicating the involvement of carbonyl groups and double bonds, suggesting a complex synthesis pathway for such compounds (Zhao et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds includes significant features such as nearly planar fragments and specific bond angles that influence the compound's properties. For example, the structure of a compound with a similar functional group arrangement was analyzed, showing two nearly planar fragments forming a specific dihedral angle, indicative of the structured complexity of such molecules (R. Kant et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 2-Methoxy-6-(trifluoromethyl)benzoic acid derivatives can include rearrangements and the loss of small fragments, demonstrating the compound's reactivity and the influence of its structure on these reactions (R. Gillis & Q. N. Porter, 1990).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns are key to understanding the behavior of 2-Methoxy-6-(trifluoromethyl)benzoic acid derivatives. The analysis of similar compounds' crystalline structures provides insights into the arrangement and interactions at the molecular level, which are critical for predicting the compound's solubility, melting point, and other physical properties (Pablo A. Raffo et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid and its derivatives can be influenced by substituents and the overall molecular structure. Studies on similar compounds, such as the introduction of deuterium and tritium, shed light on the reactivity and potential applications of these molecules in various chemical reactions (V. Shevchenko et al., 2014).

科学的研究の応用

LC-MS/MS Study of Degradation Processes

A study by Barchańska et al. (2019) utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability of nitisinone, a compound related by its trifluoromethylbenzoic acid component, under various conditions. The research highlighted the formation of degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which possess considerable stability. This study contributes to understanding the stability and degradation pathways of related compounds, essential for environmental and pharmaceutical applications (Barchańska et al., 2019).

Benzoic Acid as Food and Feed Additives

Mao et al. (2019) reviewed the application of benzoic acid, a structural analog to 2-Methoxy-6-(trifluoromethyl)benzoic acid, focusing on its role in regulating gut functions. The study found that benzoic acid improves growth and health by promoting gut functions, including digestion, absorption, and the microbial balance. This information is valuable for developing additives that improve animal health and productivity, potentially applicable to derivatives of 2-Methoxy-6-(trifluoromethyl)benzoic acid for similar purposes (Mao et al., 2019).

Physiologically-Based Pharmacokinetic Analysis

Hoffman and Hanneman (2017) performed a physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid across different species, including rats, guinea pigs, and humans. The study aimed at understanding the metabolic and dosimetric variations to assess internal exposures from dietary intakes. Insights from this research could be applied to evaluate the pharmacokinetics of 2-Methoxy-6-(trifluoromethyl)benzoic acid and its safety profile in different organisms, aiding in risk assessment and regulatory compliance (Hoffman & Hanneman, 2017).

Synthetic Protocols for Pharmacologically Important Compounds

Mazimba (2016) reviewed the synthetic protocols for producing 6H-benzo[c]chromen-6-ones, compounds with significant pharmacological importance. While not directly related, the methodologies and chemical reactions discussed could be applicable to synthesizing derivatives of 2-Methoxy-6-(trifluoromethyl)benzoic acid, potentially expanding its applications in medicinal chemistry and drug development (Mazimba, 2016).

Safety And Hazards

The safety information for 2-Methoxy-6-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

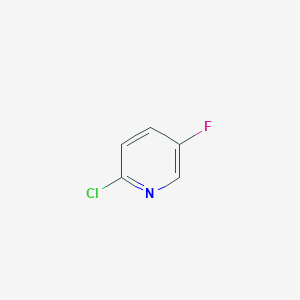

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJYMQXQDCJQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566997 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(trifluoromethyl)benzoic acid | |

CAS RN |

119692-41-0 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)